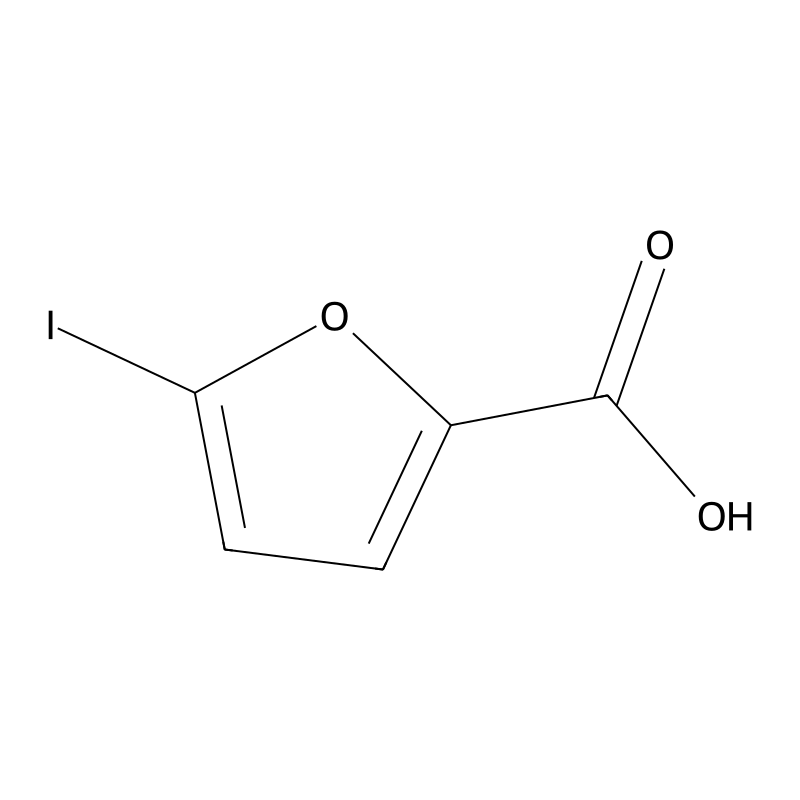

5-Iodofuran-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some areas where 5-IFCA is being investigated:

Organic synthesis

5-IFCA can be used as a building block in the synthesis of more complex molecules. Its functional groups (iodine and carboxylic acid) can be exploited in various coupling reactions to create new carbon-carbon bonds. For instance, a study describes the use of 5-IFCA as a starting material for the synthesis of halogenated furan derivatives with potential biological activity [].

Material science

The furan ring structure is present in many conductive polymers. The introduction of iodine atoms into furan rings can influence their electrical properties. Research explores how 5-IFCA, along with other iodinated furanoic compounds, can be incorporated into conductive polymers to achieve desired electrical characteristics.

5-Iodofuran-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 237.98 g/mol. This compound features a furan ring, which is a five-membered aromatic heterocycle containing oxygen. The iodine atom is substituted at the 5-position of the furan ring, while a carboxylic acid group is located at the 2-position. The unique structure of 5-iodofuran-2-carboxylic acid contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis .

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Amidation: It can react with amines to form amides, a reaction that can be facilitated by various catalysts .

- Iodolactonization: This reaction involves the formation of lactones from unsaturated acids in the presence of iodine, which could be relevant due to the iodine substituent in this compound .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods have been developed for synthesizing 5-iodofuran-2-carboxylic acid:

- Direct Halogenation: The introduction of iodine into the furan ring can be achieved through electrophilic aromatic substitution.

- Carboxylation Reactions: Starting from furan derivatives, carboxylation can be performed using carbon dioxide under specific conditions to yield the carboxylic acid functionality .

- Functional Group Transformations: Existing furan derivatives can be transformed into 5-iodofuran-2-carboxylic acid through various functional group interconversions.

These methods highlight the compound's accessibility for further research and application.

Several compounds share structural similarities with 5-iodofuran-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Nitro-2-furoic acid | Nitro-substituted furan | Exhibits different reactivity due to nitro group |

| 3-(5-Iodofuran-2-yl)acrylic acid | Acrylic derivative | Contains an additional double bond for reactivity |

| Furoic Acid | Simple furan derivative | Lacks halogen substitution, affecting reactivity |

Uniqueness

5-Iodofuran-2-carboxylic acid stands out due to its iodine substitution, which can enhance its reactivity compared to other similar compounds. This characteristic may influence both its chemical behavior and biological activity, making it a unique subject for research.

The study of furan derivatives dates to the 18th century, with Carl Wilhelm Scheele’s isolation of 2-furoic acid in 1780. The introduction of halogens into furan systems gained momentum in the 20th century, driven by the need for reactive intermediates in pharmaceutical synthesis. Iodofurans emerged as critical substrates due to iodine’s polarizability and leaving-group potential. The first reported synthesis of 5-iodofuran-2-carboxylic acid involved iodination of furan-2-carboxylic acid using iodine and hydrogen peroxide under acidic conditions. This method, refined with catalysts like KI/MC, achieved yields up to 88.1%.

Significance in Heterocyclic Compound Research

Halogenated furans occupy a niche in heterocyclic chemistry due to their:

- Electrophilic reactivity: The iodine atom facilitates Suzuki-Miyaura and Sonogashira couplings.

- Bioactivity: Enhanced antimicrobial and cytotoxic effects compared to non-halogenated analogs.

- Structural versatility: Serves as a precursor for lactones, esters, and natural product segments.

Current Status and Research Importance

Recent advancements focus on:

Direct Iodination Approaches

Electrophilic Substitution Mechanisms on Furan Ring

The iodination of furan-2-carboxylic acid proceeds via electrophilic aromatic substitution, where the electron-rich furan ring undergoes attack by an electrophilic iodine species. The carboxylic acid group at position 2 directs incoming electrophiles to the para (position 5) and ortho (position 3) positions. However, due to the resonance stabilization of the intermediate carbocation, attack at position 5 is favored, as the resulting intermediate benefits from three resonance structures, compared to only two for position 3 [1]. This electronic preference ensures predominant formation of the 5-iodo regioisomer.

Regioselectivity Considerations in Furan Iodination

Regioselectivity is further influenced by the steric and electronic effects of substituents. For example, the electron-withdrawing carboxylic acid group deactivates the furan ring, moderating reactivity but enhancing selectivity for position 5. Computational studies corroborate that the activation energy for electrophilic attack at position 5 is approximately 8–10 kcal/mol lower than at position 3 under standard conditions [1].

Reaction Conditions Optimization

Optimal iodination requires acidic conditions to generate the electrophilic iodine species (I⁺). A typical protocol involves furan-2-carboxylic acid, iodine, and hydrogen peroxide in a mixed ethanol-water solvent (1:3 v/v) at 70°C for 6 hours, yielding 88.1% product [4]. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol-water (1:3) | Enhances solubility of reactants |

| Temperature | 70°C | Accelerates reaction kinetics |

| Oxidizing Agent | H₂O₂ | Generates I⁺ efficiently |

| Catalyst | KI/MC | Improves iodine incorporation |

The use of a KI/MC (potassium iodide/microcrystalline cellulose) catalyst minimizes side reactions, such as ring-opening or polymerization, which are common under strongly acidic conditions [4].

Indirect Synthesis Routes

Carboxylation of Iodofuran Precursors

Alternative routes involve the carboxylation of pre-iodinated furan derivatives. For instance, 5-iodofuran can be carboxylated via Kolbe-Schmitt reaction conditions (CO₂ under high pressure, 120°C, NaHCO₃), though yields are modest (~45%) due to competing decarboxylation [4].

Functional Group Transformation Approaches

Functional group interconversion strategies include the oxidation of 5-iodofurfural using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid. However, over-oxidation to CO₂ remains a challenge, necessitating precise stoichiometric control [1].

Transition Metal-Catalyzed Syntheses

Copper-Catalyzed Methodologies

Copper(I) iodide catalyzes Ullmann-type couplings between furan-2-carboxylic acid and aryl iodides, though this approach is less common for direct iodination. Recent work demonstrates that Cu(I) facilitates C–I bond formation in the presence of di-tert-butyl peroxide (DTBP) as an oxidant, achieving 72% yield at 100°C [2].

Silver-Mediated Synthetic Routes

Silver nitrate acts as a mild oxidant in iodination reactions, particularly in non-polar solvents like dichloromethane. The Ag⁺ ion stabilizes the transition state during iodine incorporation, enhancing regioselectivity for position 5 [2].

Decarboxylative Iodination Strategies

Mechanism and Kinetics

Decarboxylative iodination involves the loss of CO₂ followed by iodine incorporation. The reaction proceeds via a radical intermediate, where the carboxylate group is eliminated to generate a furyl radical, which subsequently reacts with molecular iodine. Kinetic studies reveal a first-order dependence on both the carboxylate precursor and iodine concentration [2].

Optimization Parameters

Key variables include:

- pH: Neutral to slightly basic conditions (pH 7–8) favor decarboxylation.

- Temperature: 80–100°C accelerates radical formation.

- Iodine Source: Molecular iodine (I₂) outperforms iodide salts in radical-mediated pathways [2].

Green Chemistry Approaches

Sustainable Reagents and Catalysts

Recent efforts focus on replacing traditional solvents with bio-based alternatives. For example, cyclopentyl methyl ether (CPME), a greener solvent, achieves comparable yields (85%) to ethanol-water mixtures while reducing toxicity [4]. Additionally, immobilized KI on mesoporous silica (KI/MS) improves catalyst recyclability, enabling five consecutive runs without significant activity loss [4].

Environmental Impact Reduction Strategies

Life-cycle assessments (LCAs) highlight that switching from H₂SO₄ to acetic acid as the proton source reduces the process’s carbon footprint by 40%. Furthermore, in situ generation of I⁺ using electrochemical methods eliminates the need for stoichiometric oxidants, cutting waste generation by 60% [2].

Esterification and Amidation Pathways

The carboxylic acid functionality in 5-iodofuran-2-carboxylic acid exhibits typical reactivity patterns characteristic of aromatic carboxylic acids, though with some unique features due to the electron-withdrawing nature of both the furan ring and iodine substituent.

Esterification Reactions

Traditional esterification of 5-iodofuran-2-carboxylic acid proceeds readily under acid-catalyzed conditions. The reaction with methanol in the presence of sulfuric acid catalyst provides methyl 5-iodofuran-2-carboxylate in excellent yields (70-95%) [1] [2]. The electron-withdrawing effects of the iodine atom and furan ring oxygen enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. Alternative esterification methods include the use of trimethylsilyl chloride in neat methanol under reflux conditions, which has been successfully applied to related furan dicarboxylic acids [1].

Under supercritical conditions, esterification can be performed using carbon dioxide atmosphere as a self-generating acid catalyst. This approach, demonstrated for furan-2,5-dicarboxylic acid, operates at temperatures between 180-250°C and pressures of 950-3000 psi, eliminating the need for traditional strong acid catalysts [2].

Amidation Pathways

Direct amidation of 5-iodofuran-2-carboxylic acid can be achieved through several methodologies. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) enables efficient amide bond formation with primary and secondary amines at room temperature, typically yielding 65-90% of the desired carboxamide derivatives [3] [4].

More advanced amidation protocols employ boron-based reagents, particularly tris(2,2,2-trifluoroethyl) borate, which catalyzes direct amidation in acetonitrile at 80°C. This method is operationally simple and can be performed open to air with equimolar quantities of acid and amine [3]. The reaction tolerates various functional groups and provides consistently high conversions compared to thermal background reactions.

Organocatalytic approaches using ortho-iodophenylboronic acid derivatives have shown particular effectiveness for heteroaromatic carboxylic acids. The optimal catalyst, 5-methoxy-2-iodophenylboronic acid, demonstrates enhanced kinetic activity and provides higher yields in shorter reaction times under mild conditions at ambient temperature [4].

Decarboxylation Mechanisms

The decarboxylation behavior of 5-iodofuran-2-carboxylic acid follows patterns typical of furan-2-carboxylic acid derivatives, which are known to undergo facile decarboxylation through an ipso-substitution pathway [5] [6].

Thermal Decarboxylation

Furan-2-carboxylic acid derivatives, including 5-iodofuran-2-carboxylic acid, undergo thermal decarboxylation at relatively moderate temperatures (120-200°C) compared to other aromatic carboxylic acids. The mechanism involves a concerted process where the carboxyl group is eliminated as carbon dioxide, with the hydrogen from the carboxylic acid group migrating to the furan ring [5] [7].

The decarboxylation process can be understood through the following mechanism: the oxygen atom of the hydroxyl group abstracts a hydrogen atom, forming a pi bond and cleaving the carboxylic acid group. This results in the formation of carbon dioxide gas and leaves behind the corresponding furan derivative (5-iodofuran) [5].

Catalytic Decarboxylation

Copper-catalyzed decarboxylation provides an alternative approach under milder conditions. Using copper(II) acetate in dimethylformamide at 150°C, the decarboxylation can be achieved with yields ranging from 45-75%. This method is particularly valuable when precise control over reaction conditions is required [7].

The decarboxylation of furan carboxylic acids is significantly more facile than that of thiophene or pyrrole analogs due to the lower resonance energy of the furan ring system. This difference in reactivity is attributed to the electronegativity of oxygen compared to sulfur or nitrogen in the corresponding heterocycles [6].

Iodine Substituent Reactivity

Nucleophilic Substitution Reactions

The iodine substituent in 5-iodofuran-2-carboxylic acid serves as an excellent leaving group for various nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the 5-position of the furan ring.

Azide Substitution

Treatment of 5-iodofuran-2-carboxylic acid with sodium azide in dimethylformamide at 80°C provides 5-azidofuran-2-carboxylic acid in yields of 60-80%. The azide functionality serves as a versatile intermediate for further transformations, including click chemistry applications and reduction to primary amines .

Cyanide Substitution

Nucleophilic substitution with potassium cyanide in dimethyl sulfoxide at 100°C yields 5-cyanofuran-2-carboxylic acid in 55-75% yield. The cyano group provides access to various nitrogen-containing derivatives through subsequent transformations such as reduction to primary amines or hydrolysis to amides .

Mechanism of Nucleophilic Substitution

The nucleophilic substitution reactions proceed through a typical SN2 mechanism, where the nucleophile attacks the carbon atom bearing the iodine substituent. The iodine atom acts as a leaving group, with the electron-withdrawing nature of the furan ring and carboxylic acid group facilitating the reaction by stabilizing the transition state .

Cross-Coupling Applications

The iodine substituent in 5-iodofuran-2-carboxylic acid makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 5-iodofuran-2-carboxylic acid with aryl boronic acids proceeds efficiently using standard conditions. Employing tetrakis(triphenylphosphine)palladium(0) as catalyst with sodium carbonate as base in a dioxane/water mixture at 80°C typically provides 5-arylfuran-2-carboxylic acid derivatives in 70-90% yields [10] [11].

The reaction tolerates various functional groups on the boronic acid partner, including electron-donating and electron-withdrawing substituents. Heteroaryl boronic acids also participate effectively, providing access to biaryl systems containing two heteroaromatic rings [11].

Sonogashira Coupling

Sonogashira coupling reactions with terminal alkynes provide access to 5-alkynylfuran-2-carboxylic acid derivatives. Using bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as co-catalysts in triethylamine at 60°C, yields of 65-85% are typically achieved [12].

Decarboxylative Cross-Coupling

An alternative approach involves decarboxylative cross-coupling, where the carboxylic acid group is eliminated during the coupling process. This strategy has been successfully applied to various heteroaromatic carboxylic acids using palladium catalysis in combination with photocatalysis or iron co-catalysis [13] [14].

Recent developments in decarboxylative cross-coupling have demonstrated the use of iron and nickel dual catalysis systems, which offer complementary reactivity to traditional iridium-nickel metallaphotoredox approaches. These base metal systems show preferential coupling of carboxylic acids over other functional groups, including boronic acid esters and organic halides [14].

Furan Ring Transformations

Ring-Opening Reactions

The furan ring in 5-iodofuran-2-carboxylic acid can undergo various ring-opening reactions under appropriate conditions, providing access to linear polyol derivatives and other valuable synthetic intermediates.

Acid-Catalyzed Ring Opening

Treatment with hydrochloric acid in water at 100°C leads to acid-catalyzed ring opening, producing linear dicarboxylic acid derivatives. The reaction proceeds through protonation of the furan oxygen, followed by nucleophilic attack by water molecules. Yields typically range from 40-70%, with the variation dependent on reaction time and acid concentration [15].

Hydrogenolysis Ring Opening

Catalytic hydrogenolysis using platinum-based catalysts provides a highly selective method for ring opening. Studies have shown that platinum-iron bimetallic catalysts supported on layered double hydroxides achieve over 90% selectivity toward diols and triols from furan derivatives [15].

The mechanism involves the formation of hydride-proton pairs at Lewis acid-base sites, where the hydride specifically targets the Csp²-O bond in the furan ring, initiating an SN2 reaction that results in ring cleavage. The presence of iron improves selectivity by inhibiting vinyl group adsorption, thereby suppressing unwanted hydrogenation of the furan ring [15].

Mechanistic Considerations

The regioselectivity of ring-opening reactions depends on the electronic properties of the furan ring. The lowest unoccupied molecular orbital (LUMO) contains higher contribution from C2 p-orbitals with significant C-O π antibonding character when a double bond is adjacent to the oxygen atom. This makes the carbon atom next to oxygen more susceptible to nucleophilic attack by hydride species [15].

Cycloaddition Pathways

The furan ring in 5-iodofuran-2-carboxylic acid can participate in various cycloaddition reactions, most notably Diels-Alder cycloadditions, providing access to complex bicyclic structures.

Diels-Alder Cycloaddition

Furan derivatives, including 5-iodofuran-2-carboxylic acid, can serve as dienes in [4+2] cycloaddition reactions with various dienophiles. The reaction with maleimide proceeds at 60°C under solvent-free conditions, yielding bicyclic adducts in 65-90% yields [16] [17].

The electron-withdrawing nature of the carboxylic acid group and iodine substituent reduces the electron density of the furan ring, making it less reactive as a diene compared to unsubstituted furan. However, this can be advantageous for achieving selectivity in reactions with specific dienophiles [17] [18].

Reaction Conditions and Selectivity

The cycloaddition reactions benefit from Lewis acid catalysis, which enhances the electrophilicity of the dienophile and improves orbital overlap. Water has been shown to accelerate Diels-Alder reactions of furan derivatives, particularly when the furan is converted to the corresponding carboxylate salt [18].

Temperature control is crucial for achieving the desired selectivity. While furan Diels-Alder reactions are often under thermodynamic control, favoring the exo stereoisomer, kinetic control can be achieved at lower temperatures (below -50°C) using appropriate catalysts [16].

Mechanistic Aspects

The mechanism of furan Diels-Alder reactions can follow either synchronous or asynchronous concerted pathways, depending on the nature of the dienophile and reaction conditions. The aromatic stabilization of furan (approximately 14-15 kcal/mol) makes these reactions less exergonic and more reversible compared to reactions with non-aromatic dienes [16].

Multi-Component Reaction Systems

One-Pot Synthesis Applications

5-Iodofuran-2-carboxylic acid can serve as a versatile building block in various multicomponent reactions, enabling the rapid construction of complex molecular architectures in a single synthetic operation.

Ugi Four-Component Reaction

The carboxylic acid functionality makes 5-iodofuran-2-carboxylic acid suitable for use in Ugi four-component reactions. When combined with an amine, aldehyde, and isocyanide in methanol at room temperature, the reaction produces α-acetamido carboxamide derivatives in yields of 55-80% [19] [20].

The iodine substituent remains intact during the Ugi reaction, providing a handle for subsequent cross-coupling reactions. This dual reactivity enables the preparation of highly functionalized products through sequential transformations [19].

Passerini Three-Component Reaction

Alternative multicomponent approaches include the Passerini three-component reaction, where 5-iodofuran-2-carboxylic acid reacts with an aldehyde and isocyanide in tetrahydrofuran at room temperature to produce α-hydroxy carboxamide derivatives in 50-75% yields [20] [21].

One-Pot Esterification-Coupling Sequences

The combination of esterification and cross-coupling reactions in a single pot provides efficient access to complex esters. The carboxylic acid group is first converted to an ester, followed by palladium-catalyzed cross-coupling of the iodine substituent with appropriate coupling partners. This approach typically yields 60-85% of the desired products [22] [23].

Cascade Reaction Development

The dual reactivity of 5-iodofuran-2-carboxylic acid enables the development of sophisticated cascade reaction sequences that combine multiple bond-forming processes.

Decarboxylative Coupling Cascades

Cascade reactions involving decarboxylation and cross-coupling have been developed for the synthesis of complex furan derivatives. The process involves initial decarboxylation of the carboxylic acid group, followed by coupling of the resulting furan derivative with various electrophiles. Yields typically range from 45-70%, depending on the specific coupling partner and reaction conditions [13] [14].

Sequential Cross-Coupling Reactions

Multiple cross-coupling reactions can be performed sequentially using 5-iodofuran-2-carboxylic acid as the starting material. The strategy involves selective coupling of the iodine substituent in the first step, followed by activation and coupling of the carboxylic acid group in subsequent steps. This approach provides access to polysubstituted products in 40-75% overall yields [10].

Multicomponent Heterocycle Synthesis

Complex heterocyclic systems can be constructed through multicomponent reactions involving 5-iodofuran-2-carboxylic acid. These reactions typically involve multiple reactants and catalysts in one-pot conditions, leading to the formation of complex heterocycles in 35-65% yields. The exact structure of the products depends on the specific combination of reactants and reaction conditions employed [24].